molecular formula C31H26N4O2S2 B11091878 5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11091878
M. Wt: 550.7 g/mol
InChI Key: CHTDZQSJRFCASQ-UHFFFAOYSA-N
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Description

5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes cyano, methyl, naphthyl, thiophene, and dihydropyridine groups, makes it a subject of interest for scientific research.

Preparation Methods

The synthesis of 5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently. Industrial production methods may involve scaling up these reactions using continuous flow processes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features Similar compounds may include other dihydropyridine derivatives, naphthyl-containing compounds, and thiophene-based molecules

Properties

Molecular Formula

C31H26N4O2S2

Molecular Weight

550.7 g/mol

IUPAC Name

5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C31H26N4O2S2/c1-19-8-3-6-11-25(19)35-30(37)28-20(2)33-31(24(17-32)29(28)26-12-7-15-38-26)39-18-27(36)34-23-14-13-21-9-4-5-10-22(21)16-23/h3-16,29,33H,18H2,1-2H3,(H,34,36)(H,35,37)

InChI Key

CHTDZQSJRFCASQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SCC(=O)NC4=CC5=CC=CC=C5C=C4)C

Origin of Product

United States

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